molecular formula C16H15Cl2NO4S B2480287 2,5-dichloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzenesulfonamide CAS No. 1421513-72-5

2,5-dichloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzenesulfonamide

Cat. No.: B2480287
CAS No.: 1421513-72-5
M. Wt: 388.26
InChI Key: DYKPUCYCBFGHQJ-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dichlorobenzene ring, a dihydrobenzofuran moiety, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the chlorination of benzenesulfonamide followed by the introduction of the dihydrobenzofuran moiety through a series of nucleophilic substitution reactions. The final step often involves the addition of the hydroxyethyl group under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial to maximize yield and purity. Industrial methods may also include purification steps like recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

2,5-dichloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers investigate its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: The compound is explored for its therapeutic potential, particularly in drug development.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which 2,5-dichloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzenesulfonamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide group can inhibit enzyme function by mimicking the natural substrate, while the dihydrobenzofuran moiety may enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    2,5-dichlorobenzenesulfonamide: Lacks the dihydrobenzofuran and hydroxyethyl groups, making it less complex.

    N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzenesulfonamide: Similar structure but without the dichloro substitution on the benzene ring.

Uniqueness

2,5-dichloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,5-dichloro-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO4S/c17-12-2-3-13(18)16(8-12)24(21,22)19-9-14(20)10-1-4-15-11(7-10)5-6-23-15/h1-4,7-8,14,19-20H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKPUCYCBFGHQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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